Stafia-1

Description

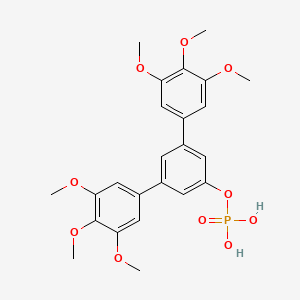

Structure

3D Structure

Properties

Molecular Formula |

C24H27O10P |

|---|---|

Molecular Weight |

506.4 g/mol |

IUPAC Name |

[3,5-bis(3,4,5-trimethoxyphenyl)phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C24H27O10P/c1-28-19-10-16(11-20(29-2)23(19)32-5)14-7-15(9-18(8-14)34-35(25,26)27)17-12-21(30-3)24(33-6)22(13-17)31-4/h7-13H,1-6H3,(H2,25,26,27) |

InChI Key |

UGUOUFLCZFMHNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=CC(=C2)OP(=O)(O)O)C3=CC(=C(C(=C3)OC)OC)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Stafia-1; Stafia 1; Stafia1 |

Origin of Product |

United States |

Foundational & Exploratory

Stafia-1: A Deep Dive into its Mechanism of Action in Leukemia Cells

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Stafia-1, a novel small-molecule inhibitor, in the context of leukemia cells. This compound represents a significant advancement in the targeted inhibition of Signal Transducer and Activator of Transcription 5a (STAT5a), a key protein implicated in the proliferation and survival of various cancer cells, including those in leukemia.

Core Mechanism of Action: Selective Inhibition of STAT5a

This compound is the first small molecule demonstrated to exhibit preferential inhibition of STAT5a over its close homolog STAT5b.[1][2][3] This selectivity is a crucial feature, as it allows for a more targeted therapeutic approach with potentially fewer off-target effects. The development of this compound was achieved through a novel in silico screening approach involving the O-phosphorylation of phenolic fragments prior to docking-based screening against the STAT3 SH2 domain, which ultimately led to a potent inhibitor that was further optimized for STAT5a selectivity.[1][2][3]

The primary mechanism of action of this compound is the inhibition of the SH2 domain of STAT5a.[1] The SH2 domain is critical for the activation of STAT proteins. It binds to phosphotyrosine residues on upstream kinases, such as Bcr-Abl in certain types of leukemia, leading to the phosphorylation of the STAT protein itself.[1] Once phosphorylated, STAT proteins dimerize and translocate to the nucleus to act as transcription factors, promoting the expression of genes involved in cell survival and proliferation.

By binding to the SH2 domain of STAT5a, this compound prevents the recruitment of STAT5a to activated upstream kinases. This, in turn, inhibits the tyrosine phosphorylation of STAT5a, a key step in its activation cascade.[1] The inhibition of STAT5a phosphorylation has been demonstrated in human leukemia cells.[1]

To achieve intracellular activity, a cell-permeable phosphonate prodrug of this compound was developed.[1][3] This prodrug is designed to enter the cell, where it is then converted to the active this compound molecule, allowing it to interact with and inhibit intracellular STAT5a.

Signaling Pathway of this compound in Bcr-Abl-Positive Leukemia Cells

In the context of Bcr-Abl-positive leukemia, such as Chronic Myeloid Leukemia (CML), the Bcr-Abl fusion protein acts as a constitutively active tyrosine kinase, leading to the persistent activation of downstream signaling pathways, including the JAK-STAT pathway. STAT5 is a critical mediator of Bcr-Abl-driven leukemogenesis.

The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound:

Caption: Mechanism of this compound in Bcr-Abl+ Leukemia Cells.

Quantitative Data Summary

While the primary publication provides evidence for the activity of this compound, detailed quantitative data is often presented in supplementary materials which are not publicly available. The following table summarizes the key quantitative parameters that would be essential for a full evaluation of this compound's preclinical efficacy.

| Parameter | This compound | STAT Family Selectivity | Cell Line | Comments |

| IC50 (STAT5a) | Data not available | Preferential for STAT5a | K562 | In vitro fluorescence polarization assay. |

| IC50 (STAT5b) | Data not available | Less active than on STAT5a | K562 | In vitro fluorescence polarization assay. |

| Cellular IC50 (p-STAT5a) | Data not available | Selective inhibition in cells | K562 | Measured by Western Blot or Flow Cytometry. |

| Cell Viability IC50 | Data not available | - | K562 | Assessed using assays like CellTiter-Glo. |

Note: Specific values for IC50 are not provided in the readily available literature. Researchers should refer to the primary publication (Natarajan et al., Chemistry. 2020 Jan 2;26(1):148-154) and its supplementary information for detailed quantitative data.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following are generalized methodologies for the key experiments likely employed in the evaluation of this compound.

Fluorescence Polarization (FP) Assay for STAT5a/b Inhibition

This assay is used to measure the in vitro inhibitory activity of this compound on the binding of a phosphopeptide to the SH2 domain of STAT5a and STAT5b.

-

Reagents:

-

Recombinant human STAT5a and STAT5b proteins.

-

Fluorescently labeled phosphopeptide probe (e.g., with 5-carboxyfluorescein).

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

-

This compound at various concentrations.

-

384-well, low-volume, black microplates.

-

-

Procedure:

-

Add STAT5a or STAT5b protein to the wells of the microplate.

-

Add the fluorescently labeled phosphopeptide probe to all wells.

-

Add this compound at a range of concentrations to the experimental wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Calculate the anisotropy or millipolarization (mP) values.

-

Plot the mP values against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of this compound on the viability of leukemia cells.

-

Reagents:

-

K562 human leukemia cell line.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).

-

This compound prodrug at various concentrations.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Opaque-walled 96-well microplates.

-

-

Procedure:

-

Seed K562 cells into the wells of the 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Incubate the cells for 24 hours to allow for attachment and recovery.

-

Treat the cells with a serial dilution of the this compound prodrug. Include vehicle control wells.

-

Incubate the cells for a specified duration (e.g., 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Normalize the data to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value.

-

Western Blotting for Phosphorylated STAT5 (p-STAT5)

This technique is used to directly measure the inhibition of STAT5a phosphorylation in leukemia cells.

-

Reagents:

-

K562 cells.

-

This compound prodrug.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p-STAT5 (Tyr694), anti-STAT5a, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Treat K562 cells with the this compound prodrug at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-STAT5.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total STAT5a and the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-STAT5a signal to the total STAT5a signal and the loading control.

-

Plot the normalized p-STAT5a levels against the inhibitor concentration.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a STAT inhibitor like this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Clinical Development

As of the latest available information, this compound is a preclinical-stage compound. There is no publicly available data to suggest that this compound or its prodrug has entered clinical trials. The development of selective STAT5a inhibitors is an active area of research, and compounds like this compound provide a valuable tool for further investigation into the therapeutic potential of targeting this pathway in leukemia and other cancers.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for a thorough review of the primary literature.

References

- 1. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OUH - Protocols [ous-research.no]

- 3. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

Stafia-1: A Deep Dive into the First Selective STAT5a Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Stafia-1 has emerged as a significant molecular probe in cellular biology and a lead compound in drug discovery, primarily owing to its unique and potent selective inhibition of the Signal Transducer and Activator of Transcription 5a (STAT5a). This document provides a comprehensive technical overview of this compound, detailing its function, mechanism of action, and the experimental foundation of its characterization, tailored for an audience in research and pharmaceutical development.

Core Function and Mechanism of Action

This compound is the first small molecule demonstrated to exhibit preferential inhibition of STAT5a over its closely related homolog, STAT5b, and other members of the STAT family.[1][2][3] This selectivity is a critical attribute, as it allows for the specific investigation of STAT5a-mediated signaling pathways, which have been implicated in various physiological and pathological processes, including cancer and immune regulation.

The development of this compound was a result of an innovative computational screening approach.[2][3] Researchers performed an in silico O-phosphorylation of a vast library of natural product-derived phenolic fragments, which were then screened for their binding potential to the SH2 domain of STAT3.[2][3][4] Through subsequent synthesis and selectivity profiling of the initial hits, this compound was identified and optimized.[2][5] Its inhibitory action is mediated by its binding to the SH2 domain of STAT5a, a crucial event that prevents the phosphorylation and subsequent activation of the transcription factor.[2] The selectivity of this compound for STAT5a is attributed to specific interactions with the SH2 domain and a tryptophan residue (Trp566) located in the adjacent linker domain.[2]

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been quantitatively characterized through various biochemical and cellular assays. The key parameters are summarized in the table below.

| Target | Parameter | Value | Notes |

| STAT5a | IC50 | 22.2 µM | In vitro fluorescence polarization assay.[1][6][7] |

| Ki | 10.9 µM | In vitro fluorescence polarization assay.[1][6][7] | |

| STAT5b | Inhibition | 37 ± 5 % | At a concentration of 200 µM.[2] |

| Selectivity | STAT5a vs. STAT5b | At least 9-fold | Based on the differential inhibition observed.[1][2] |

Signaling Pathway Inhibition

This compound directly targets the JAK-STAT signaling pathway by preventing the activation of STAT5a. This pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and survival. The inhibitory action of this compound on this pathway is visualized in the diagram below.

Experimental Protocols

The discovery and characterization of this compound involved a multi-step experimental workflow, beginning with computational screening and culminating in cellular assays.

In Silico Screening and Fragment Selection

The initial phase of discovery involved a large-scale computational screening process.

-

Database Mining : A database of 10,369,180 compounds was mined to identify 85,021 natural product-derived phenolic fragments.[2][3][4]

-

Virtual O-phosphorylation : The selected phenolic fragments were virtually O-phosphorylated to mimic the phosphorylated tyrosine residues that naturally bind to SH2 domains.[2][3]

-

Docking-Based Screening : The virtually phosphorylated fragment library was screened in silico for binding to the SH2 domain of STAT3.[2][3][4]

-

Hit Selection : Nine top-scoring hits were selected for chemical synthesis and in vitro testing.[2][3]

The logical workflow for the development of this compound is depicted below.

In Vitro Inhibition Assays

The inhibitory activity of the synthesized compounds was evaluated using fluorescence polarization (FP) assays.

-

Protein Expression and Purification : Recombinant STAT proteins were expressed and purified.

-

Fluorescent Probe : A high-affinity fluorescently labeled phosphopeptide probe that binds to the SH2 domain of the STAT proteins was used.

-

Competitive Binding : The assay measures the ability of the test compound (this compound) to displace the fluorescent probe from the SH2 domain.

-

Data Analysis : The decrease in fluorescence polarization is proportional to the inhibitory activity of the compound, from which IC50 and Ki values were determined.

Cellular Assays for STAT5a Phosphorylation

To confirm the activity of this compound in a cellular context, a cell-permeable phosphonate prodrug of this compound was synthesized and tested in human leukemia cells (K562).[2][5]

-

Cell Culture : K562 cells were cultured under standard conditions.

-

Compound Treatment : Cells were treated with varying concentrations of the this compound prodrug.

-

Protein Extraction : Whole-cell lysates were prepared from the treated cells.

-

Western Blotting : The levels of phosphorylated STAT5a (p-STAT5a) and total STAT5a were determined by Western blotting using specific antibodies.

-

Densitometry : The band intensities were quantified to determine the dose-dependent inhibition of STAT5a phosphorylation.

Conclusion

This compound represents a landmark achievement in the development of selective inhibitors for transcription factors. Its well-characterized function, mechanism, and selectivity make it an invaluable tool for dissecting the specific roles of STAT5a in health and disease. The detailed experimental framework underlying its discovery also provides a successful template for future inhibitor development campaigns targeting challenging protein-protein interactions. For drug development professionals, this compound serves as a promising starting point for the design of next-generation therapeutics targeting STAT5a-driven pathologies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleck.co.jp [selleck.co.jp]

Stafia-1: A Technical Guide to a First-in-Class STAT5a-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 5a (STAT5a) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the STAT5a pathway is implicated in various malignancies, making it a compelling target for therapeutic intervention. Stafia-1 has emerged as a groundbreaking discovery, being the first small molecule demonstrated to selectively inhibit STAT5a over its close homolog STAT5b.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Discovery of this compound: An In Silico Approach

The identification of this compound was accomplished through a novel, multi-step in silico screening process designed to identify inhibitors of phosphorylation-dependent protein-protein interactions.[1][2]

Experimental Protocol: In Silico Screening

-

Compound Library Preparation: A vast database of 10,369,180 compounds was initially compiled.[1][2]

-

Fragment Filtering: This library was filtered to identify 85,021 natural product-derived phenolic fragments.[1][2]

-

Virtual O-phosphorylation: The phenolic moiety of each fragment was virtually O-phosphorylated by modifying its SMILES string. This innovative step was crucial for mimicking the phosphorylated state necessary for binding to the STAT SH2 domain.[1]

-

Molecular Docking: The virtually phosphorylated compound library was then screened against the SH2 domain of STAT3 (PDB ID: 1BG1) using the AutoDock Vina software.[1] The rationale for initially screening against STAT3 was based on the structural similarities within the STAT family SH2 domains.

-

Hit Selection: From the docking results, 1,114 compounds were selected based on predefined distance criteria between the phosphate groups of the molecules and the critical STAT3 SH2 domain residues Arg609 and Lys591.[1] Following visual inspection of the binding poses, nine molecules were ultimately chosen for chemical synthesis and in vitro testing.[1]

Mechanism of Action and In Vitro Activity

This compound exerts its inhibitory effect by selectively targeting the SH2 domain of STAT5a, thereby preventing its activation and downstream signaling. The in vitro activity of this compound and its derivatives was quantified using fluorescence polarization assays.

Quantitative Data: In Vitro Inhibition

| Compound | Target | IC50 (µM) | Ki (µM) | % Inhibition at 200 µM (vs. STAT5b) |

| This compound (20) | STAT5a | 22.2 ± 3.6 | 10.9 ± 1.8 | 37 ± 5 |

Table 1: In vitro inhibitory activity of this compound against STAT5a.[3]

Experimental Protocol: Fluorescence Polarization (FP) Assay

While the precise fluorescent probe and buffer composition for the this compound assays were not detailed in the reviewed literature, a general protocol for a competitive FP assay to measure STAT SH2 domain inhibition is as follows:

-

Reagents:

-

Recombinant STAT5a SH2 domain protein.

-

A fluorescently labeled phosphopeptide probe known to bind the STAT5a SH2 domain (e.g., a 5-carboxyfluorescein-labeled peptide).

-

Assay buffer (typically containing Tris-HCl, a salt like NaCl, a reducing agent like DTT, and a non-specific protein like BSA to prevent sticking).

-

This compound or other test compounds dissolved in DMSO.

-

-

Procedure:

-

The STAT5a SH2 domain protein is incubated with varying concentrations of the test compound (this compound) in a low-volume, non-binding microplate (e.g., a 384-well plate).

-

Following a brief incubation period to allow for inhibitor binding, the fluorescently labeled phosphopeptide probe is added to all wells.

-

The plate is incubated at room temperature to reach binding equilibrium.

-

Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.

-

-

Data Analysis:

-

The decrease in fluorescence polarization with increasing concentrations of the inhibitor is indicative of the displacement of the fluorescent probe.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe and its concentration are known.

-

Prodrug Development and Cellular Activity

To facilitate cell permeability and enable in vivo studies, a phosphonate prodrug of this compound was synthesized. This prodrug demonstrated selective inhibition of STAT5a phosphorylation in a human leukemia cell line.

Quantitative Data: Cellular Activity

The prodrug of this compound (compound 27) showed a dose-dependent inhibition of STAT5a phosphorylation in STAT5a-GFP-transfected K562 cells, while having a minimal effect on STAT5b phosphorylation in STAT5b-GFP-transfected K562 cells.[3]

Experimental Protocol: Cellular Assay for STAT5a Phosphorylation

-

Cell Culture and Transfection:

-

Human chronic myelogenous leukemia K562 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

K562 cells are transiently transfected with constructs expressing either STAT5a-GFP or STAT5b-GFP fusion proteins.

-

-

Compound Treatment:

-

Transfected cells are treated with varying concentrations of the this compound prodrug (compound 27) for a specified period.

-

-

Cell Lysis and Protein Quantification:

-

Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5 or GFP.

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

The intensity of the p-STAT5 bands is quantified and normalized to the intensity of the total STAT5 or GFP bands to determine the extent of inhibition.

-

The STAT5a Signaling Pathway

This compound's mechanism of action is best understood in the context of the STAT5a signaling cascade.

Conclusion and Future Directions

This compound represents a significant advancement in the field of STAT inhibitor development, providing a valuable chemical tool to dissect the specific roles of STAT5a in normal physiology and disease. The selective nature of this compound offers a promising starting point for the development of novel therapeutics targeting STAT5a-driven cancers and other pathologies. Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound derivatives, as well as exploring their efficacy in various preclinical disease models. The detailed methodologies and data presented in this guide are intended to facilitate further investigation and development in this exciting area of drug discovery.

References

- 1. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. STAT5A signal transducer and activator of transcription 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Introduction: The Dichotomy of STAT1 in Oncology

An In-depth Technical Guide to STAT1 Target Validation in Cancer Research

For: Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 1 (STAT1) is a critical transcription factor that plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors, most notably interferons (IFNs).[1] As the first member of the STAT family to be discovered, its function is central to processes including cellular immunity, proliferation, apoptosis, and differentiation.[2] In the context of cancer, STAT1 presents a complex and often contradictory role. The majority of evidence supports its function as a tumor suppressor, orchestrating anti-proliferative, pro-apoptotic, and immunosurveillance mechanisms.[1][3][4] However, a growing body of research reveals a "dark side" to STAT1, where its activation can promote tumor progression, metastasis, and resistance to therapy.[5][6][7] This dual "friend or foe" nature makes STAT1 a challenging but compelling target in oncology.[1][3] Understanding its context-dependent functions and rigorously validating its downstream targets are therefore critical for the development of effective cancer therapies.

This guide provides an in-depth overview of STAT1 signaling, its multifaceted role in cancer, and a detailed compendium of experimental protocols essential for its validation as a therapeutic target.

Core Signaling Pathways of STAT1

STAT1 activation is primarily initiated by interferon signaling, which triggers a cascade of phosphorylation events culminating in the regulation of target gene expression. Two main canonical pathways are recognized.

1. The Canonical IFN-γ Pathway

Upon binding of Interferon-gamma (IFN-γ) to its receptor, associated Janus kinases (JAK1 and JAK2) are activated. These kinases then phosphorylate STAT1 on a critical tyrosine residue (Tyr701).[5] This phosphorylation event induces the formation of STAT1 homodimers, also known as gamma-activated factors (GAF).[5] These dimers translocate to the nucleus, where they bind to specific DNA sequences called Gamma-Activated Sites (GAS) in the promoter regions of target genes, thereby initiating their transcription.[6][8]

Caption: Canonical IFN-γ/STAT1 signaling pathway.

2. The IFN-α/β Pathway (ISGF3 Complex)

Type I interferons (IFN-α and IFN-β) signal through a distinct receptor complex, leading to the activation of JAK1 and Tyrosine Kinase 2 (Tyk2).[5] These kinases phosphorylate both STAT1 and STAT2. The phosphorylated STAT1 and STAT2 then form a heterodimer that associates with IFN Regulatory Factor 9 (IRF9) to create a heterotrimeric complex known as IFN-stimulated Gene Factor 3 (ISGF3).[6] This ISGF3 complex translocates to the nucleus and binds to IFN-Stimulated Response Elements (ISREs) in the promoters of a wide array of IFN-Stimulated Genes (ISGs).[5][6]

Caption: IFN-α/β pathway leading to ISGF3 formation.

The Dual Role of STAT1 in Cancer

STAT1's function in cancer is highly dependent on the cellular context, tumor type, and the surrounding tumor microenvironment. This duality is a critical consideration for therapeutic development.

STAT1 as a Tumor Suppressor ("Friend")

In many contexts, STAT1 acts as a brake on tumorigenesis.[9] Its tumor-suppressive functions are mediated through several mechanisms:

-

Induction of Apoptosis: STAT1 activation can upregulate the expression of death receptors like Fas and their ligands (FasL), as well as the TRAIL receptor DR5, sensitizing cancer cells to programmed cell death.[4][8]

-

Inhibition of Cell Proliferation: STAT1 can halt the cell cycle by inducing the expression of cell cycle inhibitors such as p21.[8]

-

Anti-Angiogenesis: The IFNγ/STAT1 signaling axis is known to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4]

-

Tumor Immunosurveillance: STAT1 is pivotal for effective anti-tumor immunity.[4] It drives the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, which is required for the presentation of tumor antigens to cytotoxic T-lymphocytes.[4][9]

STAT1 as a Tumor Promoter ("Foe")

Conversely, emerging evidence highlights STAT1's role in promoting cancer progression:

-

Therapeutic Resistance: Upregulation and activation of the STAT1 pathway have been strongly associated with resistance to DNA-damaging agents, chemotherapy (e.g., doxorubicin, cisplatin), and radiation therapy.[5][7]

-

Aggressive Growth: In some cancers, constitutive activation of STAT1 and the expression of certain ISGs are linked to more aggressive tumor growth.[5]

-

Immune Evasion: While often promoting immunity, STAT1 activation in tumor-associated macrophages (TAMs) can suppress T-cell responses.[4] It also plays a key role in inducing the expression of IDO, an enzyme that blocks T-cell activation.[4]

Caption: The dual "friend or foe" role of STAT1 in cancer.

STAT1 Expression and Activity in Human Cancers

The expression and activation status of STAT1 vary significantly across different cancer types. This heterogeneity underscores the need for specific validation in each disease context.

| Cancer Type | Observation | Implication | Reference(s) |

| Head and Neck | 37% of tumors constitutively express ISGs | Potential for STAT1-mediated resistance | [5] |

| Lung | 48% of tumors constitutively express ISGs | Potential for STAT1-mediated resistance | [5] |

| Breast | 46% of tumors constitutively express ISGs | Potential for STAT1-mediated resistance | [5] |

| Breast | 45% of ERα+ tumors show low/no STAT1 expression | Loss of STAT1 may be a driver of tumorigenesis | [10] |

| Prostate | 29% of tumors constitutively express ISGs | Potential for STAT1-mediated resistance | [5] |

| Glioma (High-Grade) | 50% of tumors constitutively express ISGs | Potential for STAT1-mediated resistance | [5] |

| Ovarian | Upregulation of STAT1 associated with cisplatin resistance | STAT1 as a marker of chemoresistance | [5] |

STAT1 Target Validation: A Methodological Guide

Validating STAT1 as a therapeutic target, or validating its downstream effector genes, requires a multi-pronged approach using a series of robust experimental techniques. The general workflow involves identifying STAT1-regulated genes, confirming functional regulation, and demonstrating the phenotypic consequence of modulating the STAT1 pathway.

Caption: General experimental workflow for STAT1 target validation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify genome-wide binding sites of STAT1, revealing its direct target genes.

Methodology:

-

Cell Culture and Treatment: Culture cancer cells of interest to ~80-90% confluency. Treat cells with an appropriate stimulus (e.g., 10 ng/mL IFN-γ for 1-6 hours) to induce STAT1 activation and nuclear translocation.[11] Include an untreated control.

-

Cross-linking: Add formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate the chromatin to generate DNA fragments of 200-600 bp.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to STAT1 (or phosphorylated STAT1). An IgG control IP must be run in parallel.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-STAT1-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the ChIP-enriched DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.

-

Data Analysis: Align sequence reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment in the STAT1 IP sample compared to the IgG control. Annotate peaks to identify nearby genes, which are putative STAT1 targets.[12]

Luciferase Reporter Assay

Objective: To functionally validate that STAT1 binding to a specific promoter region results in transcriptional activation.

Methodology:

-

Reporter Construct Generation: Clone the putative STAT1-binding region (promoter) of a target gene, identified from ChIP-seq, into a luciferase reporter vector (e.g., pGL3/pGL4) upstream of the luciferase gene.

-

Cell Culture and Transfection: Seed cells (e.g., HeLa, which are commonly used) in a 96-well plate.[13] Co-transfect the cells with the promoter-luciferase construct and a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Stimulation: After 24-48 hours, stimulate the transfected cells with a dose-response of IFN-γ (e.g., 0.1 to 100 ng/mL) for 6-16 hours to activate the STAT1 pathway.[13]

-

Cell Lysis and Luminescence Measurement: Lyse the cells and add the appropriate luciferase assay reagents. Measure the firefly and Renilla luminescence sequentially using a microplate luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A significant increase in normalized luciferase activity upon IFN-γ stimulation indicates that STAT1 functionally activates the promoter.

Gene Knockdown using siRNA

Objective: To confirm that the expression of a putative target gene is dependent on STAT1.

Methodology:

-

siRNA Design and Preparation: Use a pool of 3-4 target-specific small interfering RNAs (siRNAs) designed to knock down STAT1 expression.[14] A non-targeting or scrambled siRNA should be used as a negative control. Resuspend lyophilized siRNA in RNase-free water to a stock concentration (e.g., 10 µM).[14]

-

Transfection: Seed cells to be 50-60% confluent on the day of transfection. Transfect cells with STAT1 siRNA or control siRNA (e.g., at a final concentration of 100 nM) using a suitable transfection reagent according to the manufacturer's protocol.[15]

-

Incubation and Stimulation: Allow the cells to incubate for 24-72 hours to achieve effective knockdown of the STAT1 protein.[15] After this period, treat one subset of cells with IFN-γ to stimulate the pathway, leaving another subset untreated.

-

Validation of Knockdown: Harvest a portion of the cells to confirm STAT1 knockdown via Western Blot or qRT-PCR.

-

Analysis of Target Gene Expression: Harvest the remaining cells (both stimulated and unstimulated) and analyze the expression of the putative target gene using qRT-PCR (for mRNA) or Western Blot (for protein). A significant reduction in the IFN-γ-induced expression of the target gene in STAT1-knockdown cells compared to control cells validates its dependency on STAT1.[16]

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of STAT1 and its target genes.

Methodology:

-

RNA Extraction: Following experimental treatments (e.g., siRNA knockdown, cytokine stimulation), harvest cells and extract total RNA using a TRIzol-based method or a column-based kit.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. The reaction mix should include cDNA template, forward and reverse primers for the gene of interest (e.g., STAT1 or its target), and a SYBR Green or TaqMan-based qPCR master mix.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) for each reaction. Normalize the Ct value of the target gene to that of a housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.[17]

Western Blotting

Objective: To detect and quantify the protein levels of total STAT1, phosphorylated STAT1 (p-STAT1), and downstream target proteins.

Methodology:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-STAT1, anti-p-STAT1 Tyr701, or anti-target protein) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control like β-actin or GAPDH.[18]

References

- 1. STAT1 in cancer: friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of STAT1 in T Helper Cell Differentiation during Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. STAT1 and STAT3 in Tumorigenesis: Two Sides of the Same Coin? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | The Dual Role of STAT1 in Ovarian Cancer: Insight Into Molecular Mechanisms and Application Potentials [frontiersin.org]

- 7. Loss of cancer cell STAT1 improves response to radiation therapy and promotes T cell activation in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. STAT1-deficient mice spontaneously develop estrogen receptor α-positive luminal mammary carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mapping the chromosomal targets of STAT1 by Sequence Tag Analysis of Genomic Enrichment (STAGE) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. SignalSilence® Stat1 siRNA I | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. dovepress.com [dovepress.com]

Stafia-1: A Technical Guide to a Selective STAT5a Inhibitor and its Impact on Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 5a (STAT5a) is a critical mediator of cytokine signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various pathologies, including hematological malignancies and autoimmune diseases. Stafia-1 has emerged as a first-in-class small molecule inhibitor that demonstrates high selectivity for STAT5a over its close homolog STAT5b and other STAT family members. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on gene transcription, and the experimental protocols utilized for its characterization. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound as a tool for both basic research and therapeutic development.

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines, growth factors, and hormones. Upon ligand binding to a receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then themselves phosphorylated, leading to their dimerization, nuclear translocation, and subsequent modulation of target gene transcription. The STAT family consists of seven members, with STAT5a and STAT5b being highly homologous yet functionally distinct. The development of selective inhibitors is crucial for dissecting their individual roles and for therapeutic targeting. This compound was identified through an innovative in silico screening approach of O-phosphorylated fragments, leading to the first small molecule demonstrated to preferentially inhibit STAT5a.[1][2][3]

Mechanism of Action of this compound

This compound functions as a potent inhibitor of STAT5a by targeting its Src homology 2 (SH2) domain.[1][3] The SH2 domain is essential for the recruitment of STAT proteins to phosphorylated cytokine receptors and for the subsequent phosphorylation of the STAT protein itself. By binding to the STAT5a SH2 domain, this compound allosterically prevents the phosphorylation of Tyr694, a critical step in the activation of STAT5a.[1] This inhibition of phosphorylation prevents STAT5a dimerization and its translocation to the nucleus, thereby blocking its ability to act as a transcription factor. The selectivity of this compound for STAT5a over STAT5b is attributed to specific interactions with both the SH2 domain and the adjacent linker domain.[1]

Effects on Gene Transcription

As a direct inhibitor of STAT5a, this compound is expected to modulate the transcription of STAT5a target genes. While the initial discovery papers focus on the biochemical and cellular inhibition of STAT5a phosphorylation, the downstream consequences on gene expression are a critical area of investigation. STAT5a is known to regulate the transcription of genes involved in:

-

Cell Cycle Progression: e.g., Cyclin D1

-

Apoptosis: e.g., Bcl-xL

-

Cell Proliferation: e.g., c-Myc

The application of this compound in cellular systems provides a valuable tool to elucidate the specific gene regulatory networks governed by STAT5a. A cell-permeable prodrug of this compound has been shown to inhibit the tyrosine phosphorylation of STAT5a in cultured human leukemia cells, indicating its utility in studying downstream transcriptional events in a cellular context.[1][2]

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantitatively characterized through various biochemical assays.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 22.2 ± 3.6 µM | STAT5a | Fluorescence Polarization | [1][3] |

| Ki | 10.9 ± 1.8 µM | STAT5a | Fluorescence Polarization | [1][4][5] |

| Selectivity | > 9-fold | STAT5a vs STAT5b | Fluorescence Polarization | [1][4][5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its investigation.

Caption: The JAK/STAT5a signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are methodologies for key experiments cited in the characterization of this compound.

In Vitro Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from the principles described in the discovery of this compound.

-

Reagents and Materials:

-

Recombinant human STAT5a protein

-

Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V)

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

-

This compound dissolved in DMSO

-

384-well black microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In the microplate, add 10 µL of assay buffer.

-

Add 0.2 µL of the this compound dilution (or DMSO for control).

-

Add 5 µL of the STAT5a protein solution (final concentration ~50 nM).

-

Add 5 µL of the fluorescent probe solution (final concentration ~5 nM).

-

Incubate at room temperature for 30 minutes in the dark.

-

Measure fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

-

-

Data Analysis:

-

Calculate the anisotropy values.

-

Plot the anisotropy values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Cellular Inhibition of STAT5a Phosphorylation (Western Blot)

This protocol outlines the general steps to assess the effect of the this compound prodrug on STAT5a phosphorylation in a cellular context.

-

Cell Culture and Treatment:

-

Culture human leukemia cells (e.g., K562) in appropriate media.

-

Starve cells of serum for 4-6 hours.

-

Pre-treat cells with various concentrations of the this compound prodrug (or vehicle control) for 1-2 hours.

-

Stimulate the cells with a cytokine that activates STAT5a (e.g., erythropoietin or IL-3) for 15-30 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phospho-STAT5a (Tyr694) and total STAT5a overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-STAT5a signal to the total STAT5a signal.

-

Compare the normalized signals across different treatment conditions.

-

Conclusion and Future Directions

This compound represents a significant advancement in the field of signal transduction research, providing a selective chemical probe to dissect the specific functions of STAT5a. Its development showcases the power of in silico screening for discovering novel inhibitors of challenging protein-protein interactions. Future research should focus on leveraging this compound and its derivatives to:

-

Perform comprehensive transcriptomic and proteomic analyses to identify the full spectrum of STAT5a-regulated genes and pathways.

-

Investigate the therapeutic potential of selective STAT5a inhibition in preclinical models of diseases driven by aberrant STAT5a activity.

-

Further optimize the potency and pharmacokinetic properties of this compound to develop clinical candidates.

This in-depth guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors, ultimately contributing to a deeper understanding of STAT5a biology and the development of novel therapeutic strategies.

References

- 1. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Investigating the Downstream Targets of STAT5A Using the Selective Inhibitor Stafia-1: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals November 2025

Abstract

Signal Transducer and Activator of Transcription 5A (STAT5A) is a critical transcription factor involved in cellular proliferation, differentiation, and survival.[1] Its aberrant activation is a known driver in numerous malignancies, particularly hematopoietic cancers.[1][2][3] The development of specific molecular probes to dissect its signaling pathways is paramount for therapeutic innovation. Stafia-1 is the first-in-class small molecule demonstrated to selectively inhibit STAT5A over its highly homologous counterpart, STAT5B, providing an unprecedented tool for elucidating the specific downstream functions of STAT5A.[2][4][5] This technical guide details the use of this compound to identify and validate the downstream targets of STAT5A, presenting key target gene data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.

The STAT5A Signaling Pathway and Point of Inhibition by this compound

STAT5A is a latent cytoplasmic transcription factor that is canonically activated by Janus kinases (JAKs) following cytokine or growth factor receptor stimulation.[1][3][6] Upon activation, STAT5A is phosphorylated, forms homodimers, and translocates to the nucleus where it binds to specific DNA response elements to regulate gene transcription.[6][7] this compound is a novel inhibitor developed to selectively target the STAT5A protein.[4] It functions by binding to the SH2 domain of STAT5A, a critical step for its phosphorylation-dependent activation, thereby preventing its downstream signaling activity.[4]

The diagram below illustrates the canonical STAT5A signaling cascade and the mechanism of inhibition by this compound.

Downstream Gene Targets of STAT5A

Selective inhibition of STAT5A with this compound allows for the precise identification of its gene regulatory networks. Studies using techniques such as siRNA-mediated knockdown and ChIP-sequencing have identified numerous STAT5A target genes that are crucial for oncogenesis. These genes are involved in key cellular processes including proliferation, apoptosis, and cell cycle regulation.

Table: STAT5A-Regulated Genes in Cancer

The following table summarizes key downstream target genes regulated by STAT5A, primarily in the context of hematopoietic and prostate cancers.

| Target Gene | Biological Process | Effect of STAT5A Activation | Cancer Type(s) | Reference(s) |

| MYC | Proliferation, Cell Cycle | Upregulation | Leukemia | [8][9][10] |

| BCL2L1 (Bcl-xL) | Anti-Apoptosis | Upregulation | Prostate Cancer, Leukemia | [8][11] |

| PIM1 | Proliferation, Survival | Upregulation | Leukemia | [8] |

| CCND1 (Cyclin D1) | Cell Cycle Progression | Upregulation | Prostate Cancer, Colorectal Cancer | [8][11] |

| MCL1 | Anti-Apoptosis | Upregulation | Leukemia | [10] |

| SGK1 | Proliferation, Apoptosis | Upregulation (Redundant w/ STAT5B) | T-Cells | [12] |

| NDRG1 | Neural Development | Upregulation (STAT5A-Specific) | T-Cells | [12] |

| Tgfbr2 | Signaling | Downregulation | T-Cells | [13] |

| Eomes | T-Cell Differentiation | Upregulation | T-Cells | [13] |

Experimental Protocols for Target Identification

To identify and quantify the downstream targets of STAT5A, a combinatorial approach using this compound followed by genome-wide sequencing is recommended. The general workflow involves treating a STAT5A-dependent cell line (e.g., K562 leukemia cells) with this compound and performing RNA-sequencing (RNA-seq) to identify differentially expressed genes and Chromatin Immunoprecipitation-sequencing (ChIP-seq) to identify direct binding sites.

Protocol: RNA-Sequencing Post-Stafia-1 Treatment

This protocol details the procedure for analyzing changes in gene expression following STAT5A inhibition.

-

Cell Culture and Treatment:

-

Plate STAT5A-dependent cells (e.g., human leukemia K562 cell line) at a density of 0.5 x 10⁶ cells/mL.

-

Culture cells for 24 hours.

-

Treat cells in triplicate with either vehicle control (DMSO) or this compound at a final concentration of 25 µM. The IC₅₀ for this compound against STAT5a is 22.2 µM.[1][13]

-

Incubate for an appropriate time course (e.g., 24 hours) to allow for changes in transcription.

-

-

RNA Extraction:

-

Harvest cells by centrifugation.

-

Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.

-

-

Library Preparation and Sequencing:

-

Perform poly(A) selection to enrich for mRNA.

-

Generate cDNA libraries using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit).

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a depth of at least 20 million reads per sample.

-

-

Data Analysis:

-

Align sequenced reads to the human reference genome (e.g., hg38) using an aligner like STAR.

-

Quantify gene expression counts using tools such as featureCounts or RSEM.

-

Perform differential expression analysis between this compound and vehicle-treated groups using packages like DESeq2 or edgeR in R.

-

Identify genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| as significant downstream targets.

-

Protocol: Chromatin Immunoprecipitation (ChIP)-Sequencing

This protocol identifies the direct genomic binding sites of STAT5A that are disrupted by this compound.

-

Cell Treatment and Cross-linking:

-

Culture and treat cells with this compound or vehicle as described in section 3.1.

-

Cross-link protein-DNA complexes by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and lyse cells to isolate nuclei.

-

Sonciate the nuclear lysate to shear chromatin into fragments of 200-500 base pairs.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an anti-STAT5A antibody.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

DNA Purification and Sequencing:

-

Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare sequencing libraries and sequence on a high-throughput platform.

-

-

Data Analysis:

-

Align reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant STAT5A enrichment in the control group.

-

Compare peak intensities between this compound and vehicle-treated samples to identify binding sites lost upon inhibition.

-

Perform motif analysis on the identified peaks to confirm the presence of the canonical STAT5 binding motif (TTCnnnGAA).

-

Annotate peaks to the nearest genes to identify direct downstream targets.

-

Conclusion and Future Directions

This compound represents a potent and selective chemical tool for probing the specific biological functions of STAT5A. The methodologies outlined in this guide provide a robust framework for researchers to identify and validate the downstream targets of STAT5A in various disease contexts. By integrating transcriptomic (RNA-seq) and genomic binding (ChIP-seq) data, investigators can build a comprehensive map of the STAT5A regulatory network. This knowledge is essential for understanding the mechanisms by which STAT5A drives tumorigenesis and for the development of novel therapeutic strategies that target this critical signaling pathway. Future studies should focus on applying these techniques across a wider range of cancer types and exploring the interplay between STAT5A and other signaling pathways.

References

- 1. STAT5 in Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression and prognostic role of STAT5a across cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. STAT5A - My Cancer Genome [mycancergenome.org]

- 5. biorxiv.org [biorxiv.org]

- 6. The different functions of Stat5 and chromatin alteration through Stat5 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STAT5 - Wikipedia [en.wikipedia.org]

- 8. STAT5A signal transducer and activator of transcription 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. STAT5A | Cancer Genetics Web [cancerindex.org]

- 10. Nanomolar-Potency Small Molecule Inhibitor of STAT5 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcription factor Stat5a/b as a therapeutic target protein for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of STAT5A and STAT5B Target Genes in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Stafia-1: A Deep Dive into the Selective Inhibition of STAT5a Phosphorylation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 5a (STAT5a) is a critical mediator in various cellular processes, and its aberrant activation is implicated in numerous pathologies, including hematological malignancies. Stafia-1 has emerged as a first-in-class small molecule inhibitor that demonstrates selectivity for STAT5a over its close homolog STAT5b. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in inhibiting STAT5a phosphorylation, its quantitative inhibitory properties, and the experimental methodologies used to characterize its activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, immunology, and drug discovery, offering insights into the therapeutic potential of targeting STAT5a.

Introduction: The Role of STAT5a in Cellular Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a crucial cascade that transduces signals from a variety of cytokines and growth factors, thereby regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] Within this pathway, STAT5a and STAT5b, two highly homologous proteins, play pivotal roles.[4] Upon activation by upstream kinases like JAK2, STAT5 proteins are phosphorylated on a specific tyrosine residue.[2][3] This phosphorylation event is a critical step, leading to the dimerization of STAT5 via their Src homology 2 (SH2) domains, followed by translocation to the nucleus where they act as transcription factors, regulating the expression of target genes.[1]

Constitutive activation of STAT5 is a hallmark of many human cancers, particularly hematological malignancies such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML).[5][6] This persistent activation drives cancer cell survival and proliferation.[6] While both STAT5a and STAT5b are often co-expressed and share a high degree of sequence homology, they can have non-redundant functions.[4] Therefore, the development of inhibitors that can selectively target one isoform over the other is of significant therapeutic interest. This compound represents a breakthrough in this area as the first small molecule demonstrated to preferentially inhibit STAT5a.[7][8][9]

This compound: A Selective STAT5a Inhibitor

This compound (also referred to as compound 20 in its initial publication) was identified through a novel drug discovery approach that combined in silico screening of O-phosphorylated natural product-derived fragments with subsequent chemical synthesis and biological evaluation.[7][10] This strategy was designed to identify compounds that could mimic the phosphorylated tyrosine residues that are essential for STAT-SH2 domain interactions.[7]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the SH2 domain of STAT5a.[4][7] The SH2 domain is a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins.[8] In the context of STAT5a signaling, the SH2 domain of one STAT5a monomer binds to the phosphotyrosine residue of another, leading to dimerization. By binding to the SH2 domain, this compound competitively inhibits this interaction, thereby preventing the dimerization of STAT5a. This blockade of dimerization is a crucial step in halting the signaling cascade, as it prevents the nuclear translocation of STAT5a and its subsequent activity as a transcription factor. Docking studies suggest that this compound binds to an interface between the SH2 domain and the adjacent linker domain of STAT5a.[4]

Quantitative Data on this compound Inhibition

The inhibitory potency and selectivity of this compound have been quantitatively assessed through various in vitro assays. The key parameters are summarized in the tables below.

| Parameter | Value | Assay Type | Reference |

| IC50 vs. STAT5a | 22.2 ± 3.6 µM | Fluorescence Polarization | [7][9] |

| Ki vs. STAT5a | 10.9 ± 1.8 µM | Fluorescence Polarization | [7][9][11][12] |

Table 1: In vitro inhibitory activity of this compound against STAT5a.

| STAT Protein | Inhibition (%) at 200 µM | Selectivity over STAT5a | Reference |

| STAT5b | 37 ± 5% | At least 9-fold | [7][9] |

| STAT1 | Not specified | Higher selectivity | [7] |

| STAT3 | Not specified | Higher selectivity | [7] |

| STAT4 | Not specified | Higher selectivity | [7] |

| STAT6 | Not specified | Higher selectivity | [7] |

Table 2: Selectivity profile of this compound against other STAT family members.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While the specific proprietary details of the assays used in the initial discovery of this compound may not be fully public, this section provides detailed representative methodologies for the key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Assay for STAT5a Inhibition

This assay is used to measure the binding affinity of this compound to the STAT5a SH2 domain by monitoring changes in the polarization of fluorescently labeled phosphopeptides.

Materials:

-

Recombinant human STAT5a SH2 domain protein

-

Fluorescently labeled phosphopeptide probe (e.g., a peptide containing the STAT5a binding motif with a fluorescent tag)

-

This compound or other test compounds

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)

-

Black, low-volume 384-well microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should be sufficient to determine an IC50 value.

-

Assay Mixture Preparation: In each well of the microplate, add the following components in order:

-

Assay buffer

-

This compound solution at various concentrations

-

Recombinant STAT5a SH2 domain protein (at a fixed concentration, typically determined from initial binding experiments)

-

Fluorescently labeled phosphopeptide probe (at a fixed concentration, typically in the low nanomolar range)

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader. Excite the fluorophore with vertically polarized light and measure both the vertical and horizontal emission intensities.

-

Data Analysis: The degree of polarization is calculated for each well. The data are then normalized to the controls (wells with no inhibitor for maximum polarization and wells with no protein for minimum polarization). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Western Blot Analysis of STAT5a Phosphorylation in Leukemia Cells

This method is used to assess the ability of a cell-permeable prodrug of this compound to inhibit the phosphorylation of endogenous STAT5a in a cellular context.

Materials:

-

Human leukemia cell line (e.g., K562 cells, which exhibit constitutive STAT5 activation)

-

Cell culture medium and supplements

-

Cell-permeable prodrug of this compound

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT5a (Tyr694) and anti-total-STAT5a

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: Culture the leukemia cells to the desired density. Treat the cells with varying concentrations of the this compound prodrug for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT5a overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-STAT5a antibody and re-probed with an antibody against total STAT5a.

-

Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated STAT5a is expressed as a ratio to the level of total STAT5a.

Visualizing the Role of this compound

The following diagrams illustrate the signaling pathway, the experimental workflow for inhibitor screening, and the logical progression of this compound's development.

Caption: The JAK/STAT5a signaling pathway and the inhibitory action of this compound.

Caption: The discovery and development workflow of this compound.

Caption: Experimental workflow for identifying and validating STAT5a inhibitors.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted therapy, providing a valuable chemical tool to dissect the specific roles of STAT5a in health and disease. Its selective inhibition of STAT5a phosphorylation opens up new avenues for the development of novel therapeutics for a range of disorders, including STAT5a-dependent cancers. A cell-permeable prodrug based on this compound has demonstrated the ability to inhibit STAT5a phosphorylation in human leukemia cells, providing a crucial proof-of-concept for its potential clinical application.[7][8][10]

Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound derivatives to enhance their therapeutic index. Further preclinical and clinical studies will be necessary to fully evaluate the safety and efficacy of targeting STAT5a with this class of inhibitors. The continued exploration of selective STAT5a inhibitors like this compound holds great promise for advancing our understanding of STAT5a biology and for the development of more effective and personalized medicines.

References

- 1. Targeting of STAT5 using the small molecule topotecan hydrochloride suppresses acute myeloid leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mesoscale.com [mesoscale.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. In vitro kinase assay [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. d-nb.info [d-nb.info]

- 11. oncotarget.com [oncotarget.com]

- 12. Stafia‐1: a STAT5a‐Selective Inhibitor Developed via Docking‐Based Screening of in Silico O‐Phosphorylated Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Stafia-1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stafia-1

This compound is the first-in-class small molecule inhibitor that demonstrates selectivity for Signal Transducer and Activator of Transcription 5a (STAT5a) over its close homolog STAT5b.[1] Developed through an innovative in silico screening approach of O-phosphorylated fragments, this compound targets the SH2 domain of STAT5a, a critical component in the JAK/STAT signaling pathway.[1][2] This pathway is integral to cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including hematological malignancies and prostate cancer.[2][3] this compound and its prodrug derivatives have been shown to selectively inhibit STAT5a phosphorylation and function both in vitro and in intracellular environments, making it a valuable tool for studying STAT5a-specific roles and a potential therapeutic lead.[1]

These application notes provide detailed protocols for key in vitro assays to characterize the activity and efficacy of this compound.

Data Presentation: this compound Activity

The following table summarizes the quantitative data for this compound's inhibitory activity.

| Parameter | Value | Assay Type | Target | Notes |

| IC50 | 22.2 µM | Fluorescence Polarization | STAT5a | Half-maximal inhibitory concentration.[4][5] |

| Ki | 10.9 µM | Fluorescence Polarization | STAT5a | Inhibitor binding affinity.[4][5] |

| Selectivity | >9-fold | Fluorescence Polarization | STAT5a vs. STAT5b | Preferentially inhibits STAT5a.[4][5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating this compound.

References

- 1. This compound: a STAT5a-Selective Inhibitor Developed via Docking-Based Screening of in Silico O-Phosphorylated Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Stafia-1 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stafia-1 is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 5a (STAT5a).[1][2][3] It was identified through docking-based screening of in silico O-phosphorylated fragments and has been shown to preferentially inhibit STAT5a over the closely related STAT5b and other STAT family members.[4][5][6] This selectivity makes this compound a valuable research tool for elucidating the specific roles of STAT5a in various biological processes and a potential starting point for the development of targeted therapeutics.

This document provides detailed information on the solubility and preparation of this compound for experimental use, along with protocols for common in vitro and in vivo assays.

Physicochemical Properties and Solubility

Accurate solubility data is crucial for the effective use of this compound in experimental settings. While there are some discrepancies in the reported absolute maximum solubility, the following information provides practical guidance for solution preparation.

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | ≥ 20.8 mg/mL | A stock solution of at least 20.8 mg/mL in DMSO can be reliably prepared.[1] Some suppliers report higher solubility (e.g., 100 mg/mL), but this may require heating or sonication. |

| Ethanol | Sparingly Soluble (1-10 mg/mL reported by some sources) | The exact solubility in ethanol is not as well-defined as in DMSO. It is recommended to test solubility at the desired concentration. |

| Water | Insoluble | This compound is practically insoluble in aqueous solutions. |